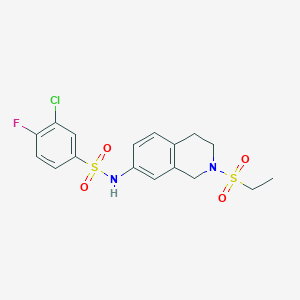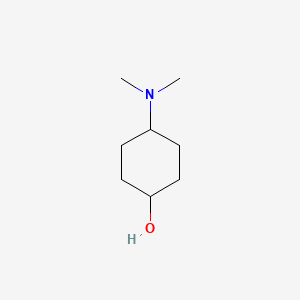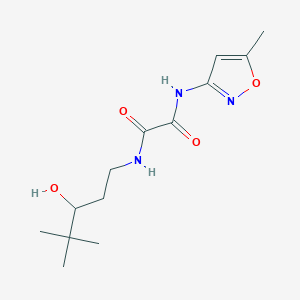
N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide, commonly known as MTE-N, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTE-N has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Mécanisme D'action
Target of action
The compound contains a morpholine ring, which is a common feature in many bioactive compounds . Morpholine derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific target would depend on the overall structure and functional groups of the compound.
Biochemical pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Given the wide range of activities exhibited by morpholine derivatives, it’s likely that the compound could interact with multiple pathways .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on factors like its size, polarity, and stability. Morpholine derivatives are generally well-absorbed and can distribute throughout the body .
Avantages Et Limitations Des Expériences En Laboratoire
MTE-N has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized, making it readily available for research purposes. MTE-N has also been shown to exhibit potent biological activity at low concentrations, making it a cost-effective candidate for drug development. However, MTE-N has some limitations in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, MTE-N has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Orientations Futures
There are several future directions for research on MTE-N. One potential application is in the development of anti-inflammatory drugs. MTE-N has been shown to inhibit the activity of COX-2, which is a target for non-steroidal anti-inflammatory drugs (NSAIDs). However, MTE-N may have fewer side effects than NSAIDs, making it a promising candidate for drug development.
Another potential application for MTE-N is in the treatment of cancer. MTE-N has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Further research is needed to determine the potential of MTE-N as a cancer therapeutic.
Finally, MTE-N may have potential as an antiviral drug. It has been shown to inhibit the replication of HCV in vitro, and further studies are needed to determine its efficacy against other viruses.
Conclusion:
MTE-N is a promising compound for drug development with potential applications in the treatment of inflammation, cancer, and viral infections. Its mechanism of action and biochemical and physiological effects make it an attractive candidate for further research. However, more studies are needed to determine its safety and efficacy in clinical settings.
Méthodes De Synthèse
MTE-N can be synthesized using a multi-step process that involves the reaction of 2-naphthol with naphthalene-2-carboxylic acid to form 2-(naphthalen-2-yloxy)acetate. This intermediate is then reacted with 2-(2-aminoethyl)morpholine and thiophene-2-carboxylic acid to yield MTE-N. The synthesis process has been optimized to yield high purity MTE-N with good yields.
Applications De Recherche Scientifique
MTE-N has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. MTE-N has been shown to inhibit the activity of various enzymes and proteins, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c25-22(16-27-19-8-7-17-4-1-2-5-18(17)14-19)23-15-20(21-6-3-13-28-21)24-9-11-26-12-10-24/h1-8,13-14,20H,9-12,15-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCWRKHNOUMLKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)COC2=CC3=CC=CC=C3C=C2)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(4-ethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2950269.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2950270.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2950275.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B2950276.png)
![3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B2950277.png)
![3-[(2,4-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2950279.png)



![7-(2-methyl-1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2950284.png)
![2-(2-chlorophenyl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2950286.png)

![N-[4-[2-ethylsulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2950289.png)
